molecular formula C18H16F2N2O2 B2679238 3,4-difluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 922926-39-4

3,4-difluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2679238
CAS RN: 922926-39-4
M. Wt: 330.335
InChI Key: ZHDKEOOJMSYRFJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H16F2N2O2. Detailed structural analysis would typically involve techniques such as X-ray crystallography , but specific data for this compound is not available in the retrieved sources.

Scientific Research Applications

Material Science Applications

Polymer Synthesis and Characterization New aromatic diamines substituted with trifluoromethyl groups were synthesized and characterized to prepare polyimides with good solubility in strong organic solvents like N-methyl-2-pyrrolidinone and N,N′-dimethylformamide. These polyimides demonstrated good thermal stability and transparency, indicating potential applications in advanced material sciences (Liu et al., 2002).

Medicinal Chemistry Applications

Antineoplastic Drug Metabolism Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, showed that the parent drug was the main form recovered in human plasma, urine, and feces. The study provided insights into the main metabolic pathways of flumatinib, which included N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).

Histone Deacetylase Inhibition The compound MGCD0103 was described as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, showing promise as an anticancer drug. This compound blocks cancer cell proliferation and induces apoptosis, demonstrating significant antitumor activity in vivo (Zhou et al., 2008).

Polymer Chemistry Applications

Synthesis of Aromatic Polyamides Aromatic polyamides bearing flexible ether and sulfide links, along with electron-withdrawing trifluoromethyl groups, were synthesized. These polyamides were amorphous, showing outstanding solubility, good thermal stability, and low refractive indexes, indicating their potential for advanced polymer applications (Shockravi et al., 2009).

Fluorescent Chemosensor Development

Chemosensor for Chromium Ions Bodipy-DPy was designed as an efficient fluorescent chemosensor for Cr(III), showing a strong red fluorescence upon coordination. This chemosensor demonstrated a significant selectivity for Cr(III) over other metal ions, indicating its potential for trace-level detection of chromium(III) in various environments (Kursunlu et al., 2015).

properties

IUPAC Name

3,4-difluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c1-11-4-6-13(10-16(11)22-8-2-3-17(22)23)21-18(24)12-5-7-14(19)15(20)9-12/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDKEOOJMSYRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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